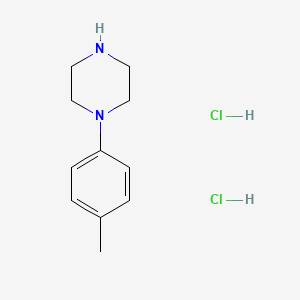![molecular formula C10H13N2Na2O11P2- B1146701 Disodium;[[3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphoryl] phosphate CAS No. 108322-12-9](/img/structure/B1146701.png)
Disodium;[[3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphoryl] phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of disodium salts of phosphate derivatives, similar to our compound of interest, often involves one-pot procedures that include condensation reactions in the presence of triethylamine in alkaline solutions. An example is the synthesis of disodium salt of 2-(5-phenyl-1, 3, 4-oxadiazol-2-yl) phenyl phosphate (OXDP) for fluorescent determination of alkaline phosphatase activity, showcasing the methodology that could be relevant for our compound as well (Lei, Jie, & Ding, 2011).
Molecular Structure Analysis
The molecular structure of phosphate derivatives is characterized by the presence of cyclic phosphorus compounds, such as dioxaphospholan rings. These structures demonstrate a variety of isomerism, including geometrical isomerism, which can be determined through X-ray analysis and chemical correlations, as observed in the study of cyclic five-membered phosphorus thioacids (Mikołajczyk, Witczak, Wieczorek, Bokij, & Struchkov, 1976).
Chemical Reactions and Properties
Phosphorylation reactions are key in the modification of such compounds, where phosphorus (III) halides are used in basic media to introduce heteroaromatic substituents at specific positions of the thiophene ring, leading to mono-, bis-, and trisubstituted phosphorus derivatives. This is demonstrated in the phosphorylation of 2-(3-methyl-1,3-diazabuten-1-yl)-3-ethoxycarbonylthiophenes, which provides insight into potential reactions our compound may undergo (Pinchuk et al., 2001).
Wissenschaftliche Forschungsanwendungen
Fluorescent Probe for Alkaline Phosphatase Activity
A study by Lei et al. (2011) explored the use of a disodium salt of a related compound as a substrate for fluorescent determination of alkaline phosphatase (ALP) activity. This method can assess ALP in human serum with good precision, indicating its potential in medical diagnostics (Lei et al., 2011).
Treatment of Experimental Actinomycetoma
Espinoza-González et al. (2008) discussed the efficacy of a related oxazolidinone prodrug, showing significant activity against certain Gram-positive bacteria, including Nocardia and Mycobacterium. This compound was effective in treating experimental murine actinomycetoma, suggesting its potential in treating infections caused by Nocardia brasiliensis (Espinoza-González et al., 2008).
Anticancer Drug Development
Chou et al. (2010) synthesized a series of compounds, including disodium phosphate derivatives, with significant inhibitory activity against various tumor cell lines. These compounds have been evaluated as potential anticancer drug candidates, demonstrating the role of these compounds in the development of new cancer therapies (Chou et al., 2010).
Dinucleotide Analogs Synthesis
Valiyev et al. (2010) conducted syntheses of dinucleotide analogs, including compounds structurally similar to the queried chemical. These syntheses contribute to our understanding of nucleic acid chemistry and could have implications in the field of molecular biology and genetic engineering (Valiyev et al., 2010).
Vic-Dioxime Complexes and Biological Activity
Kurtoglu et al. (2008) synthesized novel vic-dioxime ligands, including derivatives of disodium salts. These complexes were studied for their antimicrobial activity, indicating their potential use in the development of new antimicrobial agents (Kurtoglu et al., 2008).
Wirkmechanismus
Target of Action
Thymidine 5’-diphosphate sodium salt primarily targets Nucleoside diphosphate kinase A . This enzyme plays a crucial role in the synthesis of nucleoside triphosphates other than ATP .
Mode of Action
The compound is produced from Thymidine monophosphate by Thymidylate kinase (TMPK) , a nucleoside monophosphate kinase . It can be further phosphorylated to its active triphosphate antiviral or antitumor moieties . The ATP gamma phosphate is transferred to the NDP beta phosphate via a ping-pong mechanism .
Biochemical Pathways
Thymidine 5’-diphosphate sodium salt is a proximate precursor for DNA synthesis . It is involved in the biochemical pathway of DNA replication where it provides the necessary building blocks for the synthesis of new DNA strands.
Pharmacokinetics
It is known that the compound is soluble in water , which may influence its absorption and distribution in the body.
Result of Action
The primary result of the action of Thymidine 5’-diphosphate sodium salt is the production of nucleoside triphosphates, which are essential for DNA synthesis . This can have significant effects at the molecular and cellular levels, influencing cell growth and division.
Action Environment
The action, efficacy, and stability of Thymidine 5’-diphosphate sodium salt can be influenced by various environmental factors. For instance, the presence of ATP and Mg2+ is necessary for the compound to be phosphorylated by TMPK . Furthermore, the compound should be stored at −20°C to maintain its stability .
Eigenschaften
IUPAC Name |
disodium;[[3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphoryl] phosphate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O11P2.2Na/c1-5-3-12(10(15)11-9(5)14)8-2-6(13)7(22-8)4-21-25(19,20)23-24(16,17)18;;/h3,6-8,13H,2,4H2,1H3,(H,19,20)(H,11,14,15)(H2,16,17,18);;/q;2*+1/p-3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFUBCYKGSJTXQX-UHFFFAOYSA-K |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)([O-])OP(=O)([O-])[O-])O.[Na+].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N2Na2O11P2- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



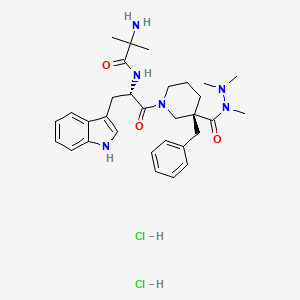

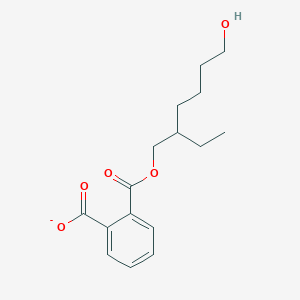
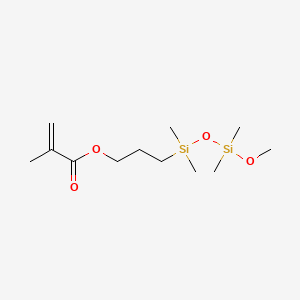
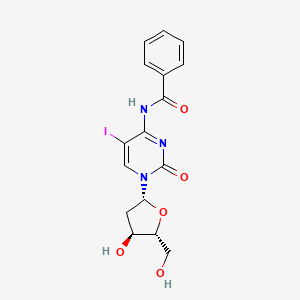

![1-(5-Deoxypentofuranosyl)-5-fluoro-4-{[(pentyloxy)carbonyl]amino}pyrimidin-2(1h)-one](/img/structure/B1146640.png)
